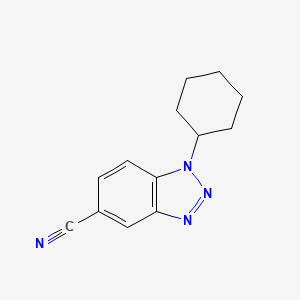

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

1-cyclohexylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c14-9-10-6-7-13-12(8-10)15-16-17(13)11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUMNCIFSQQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C#N)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzotriazole to Introduce the Cyclohexyl Group

The primary step in synthesizing 1-cyclohexyl-1,2,3-benzotriazole derivatives is the N-alkylation of benzotriazole at the N-1 position with a cyclohexyl alkylating agent, typically cyclohexyl bromide or iodide. This reaction is generally performed under basic conditions to generate the benzotriazole anion, which then undergoes nucleophilic substitution with the alkyl halide.

-

- Base: Sodium hydroxide or sodium hydride to deprotonate benzotriazole.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Mild heating around 50°C to facilitate the reaction.

- Alkylating agent: Cyclohexyl bromide or iodide.

-

- Formation of benzotriazole sodium salt.

- Nucleophilic attack on cyclohexyl halide at the alkyl carbon.

- Formation of 1-cyclohexyl-1H-benzotriazole as the alkylated product.

This method is supported by patent literature indicating that alkylation of benzotriazoles with secondary or cyclic alkyl bromides/iodides (3 to 8 carbons) proceeds efficiently in DMF or acetonitrile.

Introduction of the Carbonitrile Group at the 5-Position

The nitrile functional group at the 5-position of the benzotriazole ring is typically introduced via substitution or functional group transformation on a suitably substituted benzotriazole precursor.

- Possible Approaches:

- Starting from 5-halobenzotriazole derivatives, followed by nucleophilic substitution with cyanide sources.

- Direct cyanation of 5-substituted benzotriazole intermediates using reagents such as copper(I) cyanide or other cyanating agents.

While explicit detailed synthetic routes for the carbonitrile introduction on the benzotriazole ring are not abundantly reported, the general strategy involves functional group interconversion on the aromatic ring after or prior to N-alkylation.

Integrated Synthetic Route Example (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Benzotriazole + NaOH, Acetonitrile, 50°C | Formation of benzotriazole sodium salt | Activated nucleophile formation |

| 2 | Addition of cyclohexyl bromide or iodide | N-alkylation at N-1 position | 1-cyclohexyl-1H-benzotriazole |

| 3 | Introduction of nitrile group (e.g., cyanation) | Using cyanide source on 5-position substituted intermediate | Formation of 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile |

This approach is consistent with general alkylation methods of benzotriazoles and functional group transformations used in heterocyclic chemistry.

Notes on Reaction Optimization and Mechanistic Insights

- Alkylation is most efficient in polar aprotic solvents like DMF or acetonitrile, which stabilize the anionic intermediate and facilitate nucleophilic substitution.

- The reaction temperature around 50°C balances reaction rate and selectivity.

- The choice of alkylating agent (bromide vs iodide) can affect reaction kinetics, with iodides generally being more reactive.

- Cyanation steps require careful control to avoid side reactions and ensure regioselectivity at the 5-position.

- Mechanistic studies on related benzotriazole functionalization suggest that coordination and activation of the benzotriazole nitrogen atoms play a key role in directing substitutions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile have shown efficacy against various bacterial strains. For instance, studies have demonstrated that benzotriazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

In addition to antibacterial effects, benzotriazole derivatives have been evaluated for antifungal activity. Compounds with similar structures have been tested against Candida albicans, revealing promising antifungal effects . The ability of these compounds to inhibit fungal growth suggests potential therapeutic applications in treating fungal infections.

Antiprotozoal Activity

Benzotriazole derivatives have also been studied for their antiprotozoal properties. Some derivatives demonstrated activity comparable to existing treatments against protozoa such as Acanthamoeba, indicating their potential use in treating protozoal infections .

Materials Science

Photostabilizers

this compound is recognized for its role as a photostabilizer in plastics and coatings. Benzotriazoles are known to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight. This characteristic makes them valuable in enhancing the durability and longevity of polymers used in outdoor applications .

Case Studies and Research Findings

| Application Area | Study/Findings | Outcome/Impact |

|---|---|---|

| Antimicrobial Activity | Study on benzotriazole derivatives against MRSA | Significant antibacterial activity observed |

| Antifungal Properties | Testing against Candida albicans | Promising antifungal effects noted |

| Antiprotozoal Activity | Evaluation against Acanthamoeba | Comparable efficacy to standard treatments |

| Photostabilization | Use in polymer formulations | Enhanced UV resistance and material longevity |

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 1-position of the benzotriazole scaffold significantly influences molecular weight, solubility, and steric effects. Key analogs include:

Key Observations:

- Substituent Size and Lipophilicity: The cyclohexyl group introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., ethyl or cyclopropyl). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

- Purity and Availability: The ethyl and butyl analogs are available with high purity (>97–98%), whereas the cyclohexyl and cyclopropyl derivatives are discontinued, suggesting niche demand or synthetic challenges .

- Molecular Weight Trends: Substitution with larger groups (e.g., cyclohexyl vs. ethyl) increases molecular weight, which could influence pharmacokinetic properties in drug development.

Research Findings and Limitations

- Gaps in Data: Critical parameters for the cyclohexyl derivative—such as melting point, solubility, and synthetic protocols—are absent in the provided evidence, limiting direct comparison .

- Reactivity Differences: The cyclopropyl analog’s ring strain may confer unique reactivity absent in the cyclohexyl or ethyl derivatives, though further studies are needed .

- Commercial Viability: The discontinuation of the cyclohexyl and cyclopropyl analogs suggests challenges in scalability or market demand, whereas ethyl and butyl derivatives remain accessible for research .

Biological Activity

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structure of this compound features a benzotriazole core substituted with a cyclohexyl group and a carbonitrile functional group. This unique configuration contributes to its chemical reactivity and biological activity. The carbonitrile group is known for its ability to participate in various chemical reactions, while the benzotriazole moiety is recognized for its versatility in medicinal applications.

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity . Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 1.6–25 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit specific enzymes involved in tumor growth and proliferation. The mechanism appears to involve interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic and signaling pathways.

- Protein Interaction : It is suggested that the compound interacts with proteins that play critical roles in cell signaling and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that benzotriazoles can influence oxidative stress levels within cells, potentially leading to enhanced apoptosis in cancer cells .

Case Studies

A notable study evaluated the effects of various benzotriazole derivatives on different cancer cell lines. The results showed that certain derivatives exhibited IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Applications in Research and Industry

The compound is not only significant for its biological activities but also serves multiple functions in scientific research:

- Synthesis Intermediate : It is used as an intermediate in synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand in various coordination chemistry applications.

- Material Science : The compound's properties make it suitable for developing new materials such as polymers and coatings .

Q & A

Q. How should researchers address discrepancies in spectral data across studies?

- Troubleshooting :

- Deuterated solvent effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess peak shifts .

- Paramagnetic impurities : Chelate metal traces with EDTA before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.